2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide is a synthetic compound designed as a novel and selective glucocorticoid receptor antagonist (GRA). [] It was discovered by Eli Lilly and Company during research aimed at understanding the role of glucocorticoid receptors in weight gain and diabetes associated with atypical antipsychotic drugs. []
2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide acts as a glucocorticoid receptor antagonist (GRA). [] This means it binds to the glucocorticoid receptor but does not activate it, thereby blocking the effects of glucocorticoids like cortisol. [] Although the precise binding site is not specified, it is likely that it competes with glucocorticoids for binding to the ligand-binding domain of the receptor. []
The primary scientific research application of 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide, based on the provided papers, is in the study of atypical antipsychotic-associated weight gain and diabetes. [] Specifically, it has been used in preclinical models to:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2